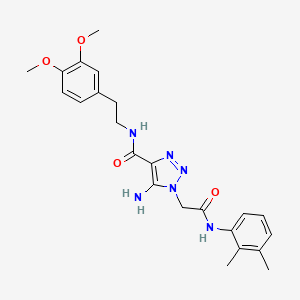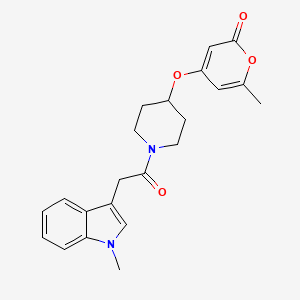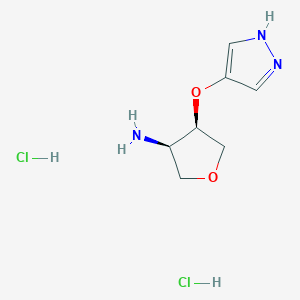
1-(3-Fluoropropyl)piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Scale-Up Synthesis of Dopamine Uptake Inhibitors
1-(3-Fluoropropyl)piperazine dihydrochloride is utilized in the scale-up synthesis of GBR-12909, a potent dopamine uptake inhibitor. This process emphasizes the elimination of chromatographic purifications and the minimization of environmentally unacceptable reagents, aiming for an improved overall yield through a three-step convergent process (Ironside et al., 2002).
Development of Long-Acting Dopamine Transporter Ligands
This compound contributes to the development of long-acting agents for cocaine abuse treatment. Hydroxylated derivatives of GBR 12909 and GBR 12935, featuring 1-(3-Fluoropropyl)piperazine dihydrochloride, were synthesized and evaluated, showing significant enantioselectivity and potency in inhibiting cocaine-maintained responding in models (Hsin et al., 2002).
Fe-catalyzed Synthesis of Flunarizine
The compound's derivatives play a critical role in the Fe-catalyzed synthesis of Flunarizine, a drug used for treating migraines and dizziness, showcasing the versatile application of 1-(3-Fluoropropyl)piperazine dihydrochloride in synthesizing calcium channel blockers (Shakhmaev et al., 2016).
Photochemistry of Ciprofloxacin
Investigations into the photochemical behavior of ciprofloxacin, which includes a piperazine moiety, help understand the stability and transformation pathways of fluoroquinolone antibiotics in aqueous solutions. This research provides insights into the environmental fate and degradation processes of fluoroquinolone antibiotics (Mella et al., 2001).
Oxidation of Fluoroquinolone Antibiotics
The study on the oxidation of fluoroquinolone antibiotics by chlorine dioxide explores the reaction kinetics and transformation pathways, emphasizing the role of the piperazine ring in the oxidative process. This research is pivotal for understanding the disinfection processes and the behavior of antibiotics in water treatment (Wang et al., 2010).
Mécanisme D'action
While the specific mechanism of action for 1-(3-Fluoropropyl)piperazine dihydrochloride is not mentioned, piperazine is known to be a GABA receptor agonist. It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Safety and Hazards
1-(3-Fluoropropyl)piperazine dihydrochloride is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and avoiding release to the environment .
Propriétés
IUPAC Name |
1-(3-fluoropropyl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2.2ClH/c8-2-1-5-10-6-3-9-4-7-10;;/h9H,1-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJYXGVARBMTGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCF.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]ethoxy]-4-oxobutanoic acid](/img/structure/B2594522.png)



![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-methyl-N-phenylacetamide](/img/structure/B2594528.png)



![ethyl 2-[[2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2594535.png)